

A Technical Guide to the Total Synthesis of N1-Methoxymethyl Picrinine Intermediates

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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

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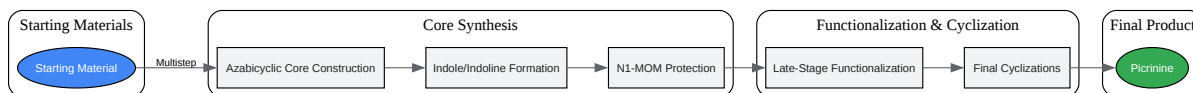
This technical guide provides an in-depth overview of the total synthesis of key intermediates bearing the N1-methoxymethyl (MOM) protective group, leading to the natural product picrinine. Picrinine, an akuammiline alkaloid, has garnered interest for its anti-inflammatory properties, notably its inhibition of the 5-lipoxygenase enzyme.^[1] This document details the synthetic strategies, experimental protocols, and quantitative data from seminal works in the field, presenting a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The total synthesis of picrinine is a complex undertaking that has been elegantly addressed by multiple research groups. A common strategy involves the initial construction of a complex core structure, followed by late-stage modifications to achieve the final natural product. The use of a methoxymethyl (MOM) group to protect the indole nitrogen (N1) is a critical step in some of these synthetic routes, preventing unwanted side reactions and facilitating key transformations. This guide focuses on the synthesis of these N1-MOM protected intermediates.

A pivotal approach, reported by Garg and coworkers in 2014, accomplished the first total synthesis of (±)-picrinine.^{[1][2]} A later asymmetric total synthesis of (–)-picrinine was reported by Zou and coworkers in 2021.^{[3][4]} Both syntheses feature intricate reaction cascades to assemble the formidable polycyclic framework of the akuammiline alkaloids.

The general synthetic workflow can be conceptualized as follows:



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Caption: General Synthetic Workflow to Picrinine.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps involving N1-MOM protected intermediates in the synthesis of picrinine.

Step	Reactant	Reagents and Conditions	Product	Yield (%)	Reference
1	Indoline Intermediate	MOMCl, i-Pr ₂ NEt, CH ₂ Cl ₂ , 0 °C to rt	N1-Methoxymethyl Protected Indoline	95	Garg et al.
2	N1-MOM Indoline	Phenylhydrazine, TFA, PhMe, 110 °C	Fischer Indolization Product	65	Garg et al.
3	Advanced Pentacyclic Intermediate	LiHMDS, THF, -78 °C; then MOMCl	N1-MOM Picrinine Precursor	88	Zou et al.

Note: The yields and conditions are based on the published literature and may vary depending on experimental setup.

Experimental Protocols

Detailed methodologies for the key experiments involving N1-methoxymethyl protection are provided below. These protocols are adapted from the supporting information of the referenced publications.

Protocol 1: N1-Methoxymethylation of the Indoline Core (Garg et al.)

Objective: To protect the indoline nitrogen with a methoxymethyl (MOM) group.

Materials:

- Indoline Intermediate
- Methoxymethyl chloride (MOMCl)
- N,N-Diisopropylethylamine (i-Pr₂NEt)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of the indoline intermediate in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add i-Pr₂NEt.
- Slowly add MOMCl dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.

- Quench the reaction with saturated aqueous NaHCO_3 .
- Separate the organic layer and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the N1-methoxymethyl protected indoline.

Expected Outcome: A colorless oil with a yield of approximately 95%.

Protocol 2: Fischer Indolization of the N1-MOM Protected Intermediate (Garg et al.)

Objective: To construct the indole ring system via a Fischer indolization reaction.

Materials:

- N1-Methoxymethyl Protected Ketone
- Phenylhydrazine
- Trifluoroacetic acid (TFA)
- Toluene (PhMe), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen atmosphere

Procedure:

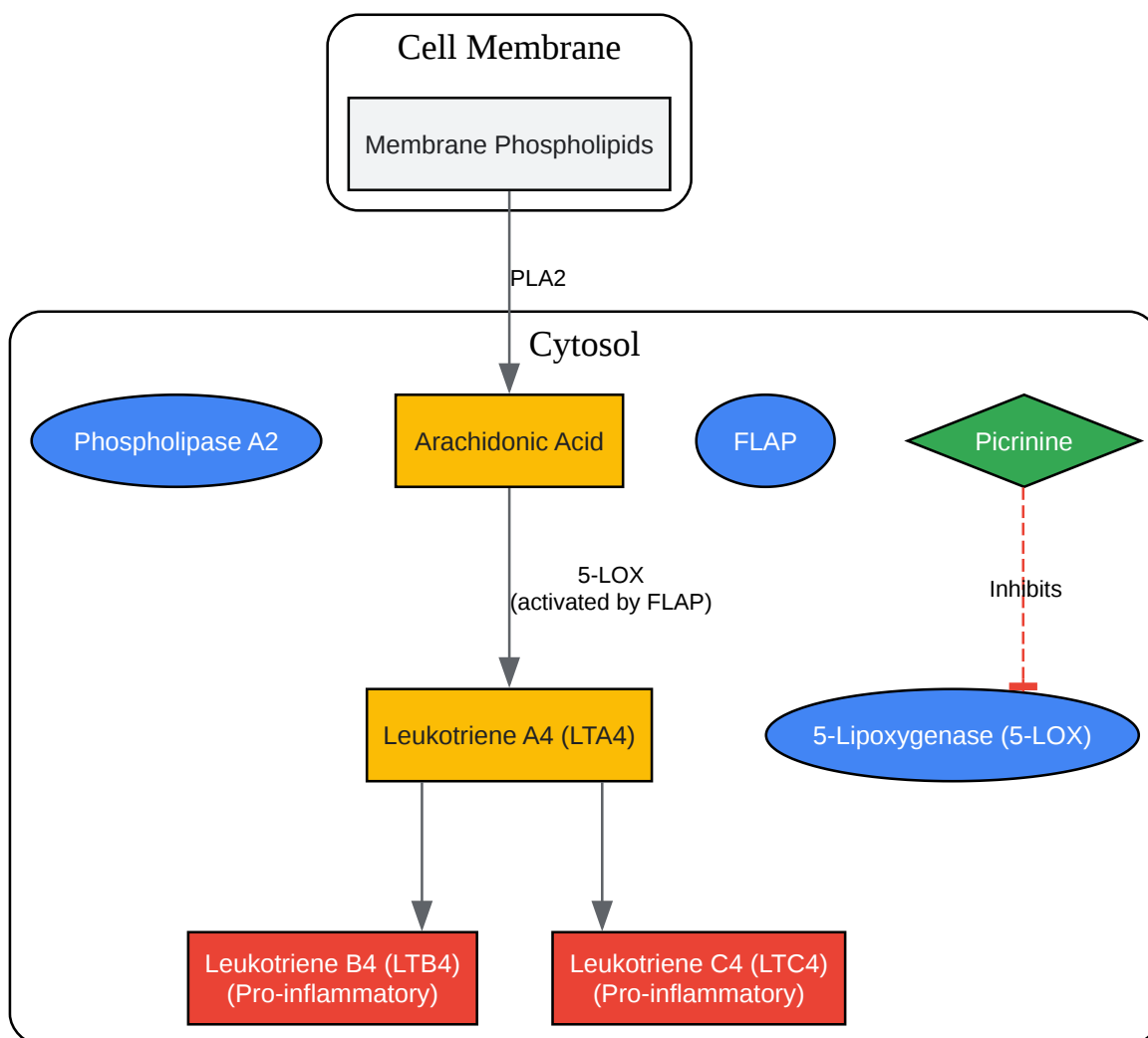
- To a solution of the N1-methoxymethyl protected ketone in anhydrous toluene under an inert atmosphere, add phenylhydrazine and trifluoroacetic acid.
- Heat the reaction mixture to 110 °C and stir for 4 hours.
- Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO₃.
- Extract the mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired Fischer indolization product.

Expected Outcome: A yellow solid with a yield of approximately 65%.

Biological Activity and Signaling Pathway

Picrinine has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) pathway.^[1] This pathway is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of 5-LOX by picrinine reduces the production of these pro-inflammatory molecules.

The 5-lipoxygenase signaling pathway can be visualized as follows:



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Caption: The 5-Lipoxygenase Signaling Pathway and Inhibition by Picrinine.

This guide provides a focused overview of the synthesis of **N1-methoxymethyl picrinine** intermediates, crucial for the total synthesis of the natural product. The detailed protocols and summarized data serve as a valuable resource for chemists engaged in the synthesis of complex alkaloids and the development of novel anti-inflammatory agents.

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References

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